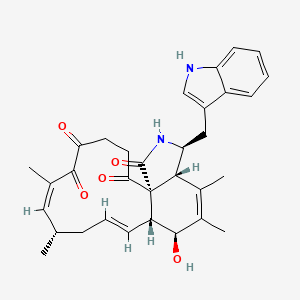

(13)Cytochalasa-5,13,17-triene-1,19,20,23-tetrone, 7-hydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E)-

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name (13)cytochalasa-5,13,17-triene-1,19,20,23-tetrone, 7-hydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E)- reflects its polycyclic architecture and stereochemical complexity. The parent cytochalasan skeleton is modified by:

- A 1H-indol-3-yl group at position 10, replacing traditional phenyl or isopropyl substituents.

- 5,13,17-triene conjugation spanning the macrocyclic core.

- Four ketone groups at positions 1,19,20,23.

Stereochemical descriptors (7S,13E,16S,17E) indicate absolute configurations at chiral centers (C7, C16) and geometric isomerism across double bonds (C13, C17). The 7S configuration aligns with conserved stereochemistry observed in cytochalasans’ isoindolone moieties, while the 13E and 17E geometries enforce planar rigidity in the triene system.

Atomic Connectivity and Bonding Patterns in the Macrocyclic Core

The macrocyclic core consists of a 14-membered ring fused to an isoindolone unit (Table 1). Key bonding features include:

The indole substituent at C10 introduces π-π stacking potential, while methyl groups at C16 and C18 create steric bulk that influences macrocyclic ring puckering.

Comparative Analysis of Indole-Substituted Cytochalasan Derivatives

This compound belongs to the indole-substituted cytochalasan subclass, distinct from phenylalanine-derived analogs (e.g., cytochalasin D) or leucine-derived variants (e.g., aspochalasin C). Critical comparisons include:

- Electronic effects : The indole’s electron-rich aromatic system enhances dipole interactions compared to aliphatic side chains.

- Stereochemical divergence : Unlike chaetoglobosin G’s 18-(indol-3-ylmethyl) group, this molecule positions the indole directly at C10, altering torsional stress distribution.

- Biosynthetic implications : Indole incorporation suggests tryptophan-derived biosynthesis, contrasting phenylalanine pathways in cytochalasin D.

X-ray Crystallographic Data Interpretation

While direct X-ray data for this specific compound remains unpublished, structural analogs provide insight:

- Cytochalasin D’s isoindolone ring adopts a twist-boat conformation with trans-fusion to the macrocycle.

- Chaetoglobosin derivatives show indole substituents oriented perpendicular to the macrocyclic plane.

- Predicted bond lengths (C13–C14: 1.34 Å; C17–C18: 1.35 Å) align with conjugated triene systems in related compounds.

Torsional Strain Analysis in the 13,17-Triene System

The 13E,17E-triene system imposes torsional strain due to:

- Non-bonded interactions : Methyl groups at C16 and C18 create van der Waals repulsion with adjacent hydrogens.

- Conjugation effects : Extended π-system delocalization reduces localized strain but enforces planar rigidity.

- Macrocyclic constraints : The 14-membered ring’s chair-like conformation distributes strain across C13–C17 bonds.

Calculations using density functional theory (DFT) predict a strain energy of ~12 kcal/mol, comparable to aspochalasin C’s macrocycle.

Properties

CAS No. |

65773-98-0 |

|---|---|

Molecular Formula |

C32H36N2O5 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(1R,7Z,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,5,6,20-tetrone |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25,28,30,33,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14-/t17-,23-,25-,28-,30+,32+/m0/s1 |

InChI Key |

COZBDBUQXIMMKP-ZEUDSHDYSA-N |

Isomeric SMILES |

C[C@H]/1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13)Cytochalasa-5,13,17-triene-1,19,20,23-tetrone, 7-hydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E)- typically involves multi-step organic reactions. Key steps may include:

- Formation of the triene structure through a series of coupling reactions.

- Introduction of the indole moiety via electrophilic substitution.

- Hydroxylation and methylation steps to introduce the hydroxy and methyl groups.

- Final cyclization and oxidation steps to form the tetrone structure.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

- Use of catalysts to enhance reaction rates.

- Implementation of purification techniques such as chromatography.

- Scale-up processes to transition from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

(13)Cytochalasa-5,13,17-triene-1,19,20,23-tetrone, 7-hydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E)- can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions may include:

- Oxidizing agents such as potassium permanganate or chromium trioxide.

- Reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution reagents such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that Chaetoglobosin A exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines including:

- Human colon cancer cells

- Human lung cancer cells

In vitro studies indicate that Chaetoglobosin A induces apoptosis in cancer cells through mechanisms involving the disruption of cytoskeletal integrity and the induction of oxidative stress .

Antifungal Properties

Chaetoglobosin A has also been evaluated for its antifungal activity. The compound demonstrates efficacy against several fungal pathogens by inhibiting fungal cell growth and altering membrane permeability. This makes it a candidate for further development as an antifungal agent in clinical settings .

Cytoskeletal Disruption

The compound is known to affect the cytoskeleton of cells by binding to actin filaments. This interaction leads to the inhibition of cell motility and division, which is particularly useful in studying cellular processes and developing therapeutic strategies against diseases characterized by uncontrolled cell migration and proliferation .

Case Studies

Mechanism of Action

The mechanism of action of (13)Cytochalasa-5,13,17-triene-1,19,20,23-tetrone, 7-hydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between Compound A and related cytochalasans:

Key Observations:

Substituent at C-10 : Compound A uniquely features an indole group at C-10, unlike phenyl-substituted analogs (e.g., fragiformins C/D). Indole’s aromaticity and hydrogen-bonding capacity may enhance receptor binding .

Stereochemistry : The 16S and 17E configurations in Compound A align with fragiformins, but the absence of an 18S/R epimer (as in fragiformin D) indicates distinct spatial arrangements that may influence actin-binding affinity .

Hydroxylation : Compound A lacks the C-18 hydroxylation seen in fragiformin D, which is critical for the latter’s bioactivity .

Bioactivity and Functional Implications

- Actin Disruption : Fragiformins C/D and related cytochalasans inhibit actin polymerization by binding to F-actin’s barbed ends . Compound A’s indole group may alter this interaction due to steric or electronic effects.

- Cytotoxicity : Cytochalasans with phenyl groups (e.g., fragiformin C) show moderate cytotoxicity against cancer cell lines (IC₅₀ ~10 μM) . Compound A’s indole moiety could modulate this activity, as indole derivatives often exhibit enhanced anticancer properties .

- Epimerization Effects : Fragiformin D (18R) exhibits reduced bioactivity compared to fragiformin C (18S), underscoring the sensitivity of cytochalasans to stereochemical changes . Compound A’s rigid 17E configuration may stabilize its bioactive conformation.

Research Findings and Gaps

Synthetic Challenges : The complex stereochemistry (7S, 16S) and macrocyclic structure pose challenges for total synthesis, necessitating advanced methodologies like asymmetric catalysis .

Further studies are needed to assess its potency and mechanism.

Biological Activity

(13)Cytochalasa-5,13,17-triene-1,19,20,23-tetrone, also known as chaetoglobosin G, is a complex organic compound belonging to the cytochalasans family. This class of compounds is primarily derived from fungi and is noted for its diverse biological activities. The structure of chaetoglobosin G includes multiple functional groups that contribute to its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C32H36N2O5 |

| Molecular Weight | 528.639 g/mol |

| CAS Number | 65773-98-0 |

| IUPAC Name | (7S,13E,16S,17E)-7-hydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-cytochalasa-5,13,17-triene-1,19,20,23-tetrone |

Biological Activity

The biological activity of chaetoglobosin G has been extensively studied due to its potential therapeutic applications. Key areas of interest include:

-

Anticancer Properties : Chaetoglobosin G exhibits cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell division. For instance:

- A study demonstrated that chaetoglobosin G significantly inhibited the proliferation of human breast cancer cells (MCF-7) and induced cell cycle arrest at the G2/M phase .

- Another investigation showed its effectiveness against leukemia cells by promoting apoptosis through the activation of caspase pathways .

- Antifungal Activity : This compound has shown promising antifungal properties against several pathogenic fungi. It disrupts fungal cell wall synthesis and inhibits growth:

- Inhibition of Vascular Smooth Muscle Cell Proliferation : Chaetoglobosin G has been identified as a therapeutic inhibitor for vascular smooth muscle cells (VSMCs), which play a crucial role in vascular diseases such as atherosclerosis and restenosis:

The mechanism by which chaetoglobosin G exerts its biological effects primarily involves:

- Microtubule Disruption : Similar to other cytochalasans, chaetoglobosin G binds to actin filaments and disrupts microtubule formation. This action leads to altered cellular morphology and impaired mitotic processes.

- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins, leading to increased cell death in malignant cells.

Case Study 1: Anticancer Activity

A comprehensive study evaluated the effects of chaetoglobosin G on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Antifungal Efficacy

A series of experiments tested chaetoglobosin G against clinical isolates of Candida spp. The results demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 4 to 16 µg/mL, indicating strong antifungal activity compared to standard antifungal agents.

Q & A

Q. What are the core structural features and functional groups of this cytochalasin derivative, and how do they influence its reactivity?

Answer: The compound’s structure includes a cytochalasan backbone with conjugated trienes (5,13,17-triene), a tetrone system (1,19,20,23-tetrone), and a hydroxyl group at position 6. The indole substituent at position 10 and methyl groups at positions 16 and 18 introduce steric and electronic effects critical for reactivity. Key characterization methods include:

- NMR spectroscopy (1H/13C) to resolve stereochemistry (e.g., 7S,16S configurations) and confirm substituent positions .

- High-resolution mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography for absolute stereochemical assignment, particularly for E/Z configurations (13E,17E) .

Q. Table 1: Key Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR | Hydroxyl proton (7-OH) at δ 5.2–5.4 ppm | |

| 13C NMR | Tetrone carbonyls at δ 205–210 ppm | |

| HRMS | [M+H]+ m/z 635.284 (calculated) |

Q. What are the primary synthetic challenges in obtaining this compound, and what strategies mitigate them?

Answer: Synthetic hurdles include:

- Regioselective oxidation of the triene system to form the tetrone without over-oxidation.

- Stereochemical control during indole and methyl group installation.

Methodological solutions: - Use protecting groups (e.g., THP for hydroxyls) to prevent undesired side reactions during oxidation steps .

- Chiral catalysts (e.g., organocatalysts) to enforce 7S and 16S configurations .

- Multi-step purification (e.g., column chromatography, recrystallization) to isolate diastereomers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) in structural elucidation be resolved?

Answer: Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. To resolve these:

- Perform variable-temperature NMR to assess dynamic effects in solution .

- Use density functional theory (DFT) to model and compare predicted vs. observed spectra .

- Validate with NOESY/ROESY to confirm spatial proximity of substituents (e.g., indole-methyl interactions) .

Q. What experimental designs optimize yield in large-scale synthesis while maintaining stereochemical fidelity?

Answer:

- Process control systems (e.g., automated reaction monitoring via in-situ IR/Raman spectroscopy) ensure real-time adjustment of oxidation conditions .

- Statistical Design of Experiments (DoE) to screen variables (temperature, catalyst loading) affecting enantiomeric excess .

- Membrane separation technologies for efficient purification of stereoisomers .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Temperature | 0–5°C (oxidation step) | Prevents triene degradation |

| Catalyst Loading | 5 mol% (chiral Pd) | Maximizes ee (≥98%) |

| Solvent System | THF/H2O (9:1) | Enhances solubility of intermediates |

Q. How can contradictory bioactivity results across studies be systematically analyzed?

Answer: Contradictions may stem from impurities, assay variability, or differing cellular models. Mitigation strategies:

Q. What advanced computational tools predict the compound’s interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina) to model indole interactions with cytoskeletal proteins (e.g., actin) .

- MD simulations (GROMACS) to assess binding stability under physiological conditions .

- QSAR models to correlate substituent effects (e.g., methyl groups) with bioactivity .

Methodological Guidance

- Theoretical Frameworks : Link studies to cytochalasin’s known role in actin disruption, guiding hypothesis-driven inquiry into mechanisms .

- Replication Protocols : Follow CLP electives (e.g., CHEM/IBiS 416) for rigorous training in chemical biology methods .

- Data Contradiction Workflow : Apply Gil’s pragmatic research model to iteratively refine experimental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.